(4-chlorophenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance. The molecular formula shows the types and numbers of atoms present in a molecule of the compound, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, catalysts, temperature, pressure, and other conditions. .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, can also be analyzed .Scientific Research Applications
Benzophenones in UV Protection and Stability Enhancement
Benzophenones are commonly used as ultraviolet (UV) filters in various consumer products, including sunscreens and personal care items. These organic compounds serve a critical role in protecting against UV radiation, thereby preventing photodegradation and extending the shelf life of products. For example, benzophenone-3 (oxybenzone) is widely recognized for its effectiveness in absorbing UV radiation, making it a key ingredient in sunscreen formulations to safeguard the skin from UV-induced damage (Gustavsson Gonzalez et al., 2002).
Environmental and Biological Implications
The widespread use of benzophenones also raises concerns regarding their environmental impact and potential effects on human health. Studies have detected benzophenones in various biological samples, indicating human exposure through direct application or environmental contamination. Research aims to understand the absorption, metabolism, and excretion of these compounds, as well as their potential endocrine-disrupting properties and implications for human health (Calafat et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .
Safety and Hazards
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-15-5-4-6-18(13-15)24-14-21(22(25)16-9-11-17(23)12-10-16)28(26,27)20-8-3-2-7-19(20)24/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFNFGHAIUOSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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